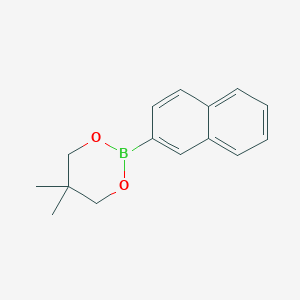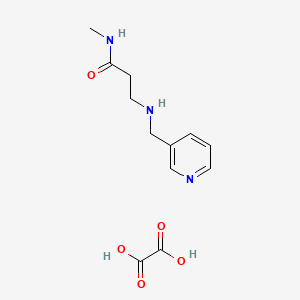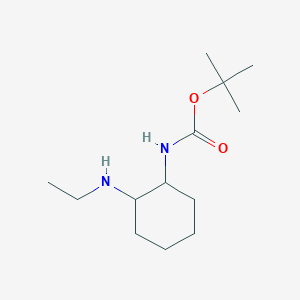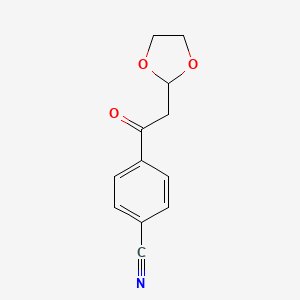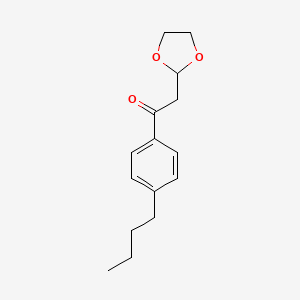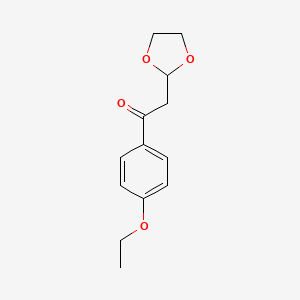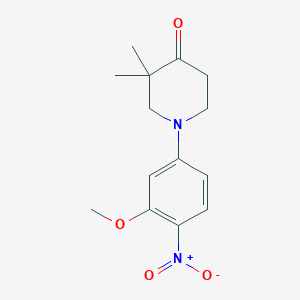
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one
Übersicht
Beschreibung
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one, commonly referred to as 3MNP, is a synthetic organic compound with a variety of scientific and industrial applications. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. It has a high boiling point and is relatively stable, making it an ideal compound for a wide range of laboratory experiments. 3MNP has been used in the synthesis of pharmaceuticals, in the production of pesticides, and as a reagent for the synthesis of other organic compounds. In addition, 3MNP has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one, due to its structural features, finds application in the realm of photosensitive protecting groups. These groups are pivotal in synthetic chemistry, offering the potential to control reaction environments and outcomes with light. The utility of photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl derivatives highlights the evolving landscape of chemical synthesis, where compounds with specific functionalities like 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one can provide innovative solutions for complex chemical transformations (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
In the environmental sciences, advanced oxidation processes (AOPs) stand out for their ability to degrade recalcitrant compounds in aqueous media. The study of acetaminophen degradation via AOPs reveals the formation of various by-products, some of which share structural similarities with 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one. This underscores the compound's relevance in understanding the mechanistic pathways of environmental remediation and the fate of nitrophenyl derivatives in oxidative conditions (Qutob et al., 2022).
Lignin Oxidation
The catalytic oxidation of lignins to aromatic aldehydes is another area where compounds analogous to 1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one find application. The transformation of lignin into valuable chemicals like vanillin (3-methoxy-4-hydroxybenzaldehyde) showcases the potential of utilizing nitrophenyl derivatives in the development of sustainable chemical processes. This review highlights the role of such compounds in achieving high yields of desired products, thereby contributing to the advancement of green chemistry (Tarabanko & Tarabanko, 2017).
Eigenschaften
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)9-15(7-6-13(14)17)10-4-5-11(16(18)19)12(8-10)20-3/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMIVUYUTYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

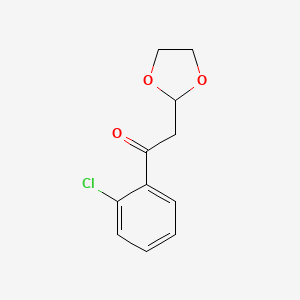
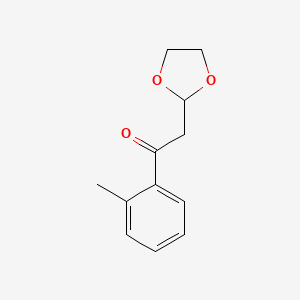

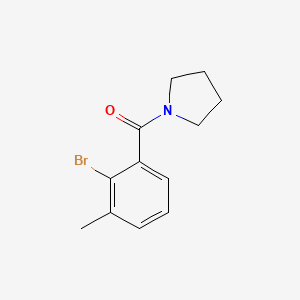

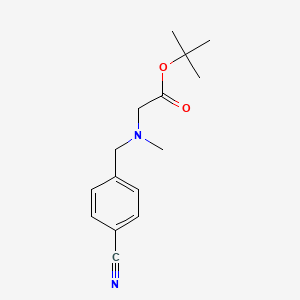

![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)
